molecular formula C21H28N2O4S2 B6512351 4-(propan-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 946353-07-7

4-(propan-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No. B6512351
CAS RN: 946353-07-7
M. Wt: 436.6 g/mol
InChI Key: YTNXUIMPOGQMSF-UHFFFAOYSA-N
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Description

This compound is a sulfonamide, which is an organic compound containing the functional group -SO2NH2. Sulfonamides are known for their use in medicine, particularly as antibiotics. The presence of the tetrahydroquinoline group could potentially give this compound interesting biological properties, but without specific studies on this compound, it’s hard to say for certain .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring, the introduction of the propane-1-sulfonyl group, and the coupling of these two components with the 4-(propan-2-yl)benzene-1-sulfonamide .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. Detailed analysis would require advanced techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography .


Chemical Reactions Analysis

As a sulfonamide, this compound could potentially undergo a variety of chemical reactions. For example, sulfonamides can react with amines to form substituted sulfonamides. The tetrahydroquinoline ring could also potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonamide group could make it more polar and therefore more soluble in water. The tetrahydroquinoline ring could potentially make the compound more lipophilic .

Future Directions

Future research on this compound could involve studying its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

4-propan-2-yl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S2/c1-4-14-28(24,25)23-13-5-6-18-7-10-19(15-21(18)23)22-29(26,27)20-11-8-17(9-12-20)16(2)3/h7-12,15-16,22H,4-6,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNXUIMPOGQMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(propan-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

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